![molecular formula C14H26N4 B12891885 (1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide CAS No. 647854-08-8](/img/structure/B12891885.png)
(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a heptan-4-yl group, and an acetimidamide moiety attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be 4-heptanone, which reacts with hydrazine to form the pyrazole ring.
Substitution Reactions: The ethyl and heptan-4-yl groups are introduced through substitution reactions. These reactions typically involve the use of alkyl halides in the presence of a base.
Formation of Acetimidamide: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Influencing signaling pathways within cells, leading to changes in cellular functions.
Comparación Con Compuestos Similares
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide can be compared with other pyrazole derivatives:
N-(5-Methyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Ethyl-4-(hexan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a hexan-4-yl group instead of a heptan-4-yl group.
These comparisons highlight the uniqueness of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide in terms of its specific substituents and their effects on its chemical and biological properties.
Propiedades
Número CAS |
647854-08-8 |
|---|---|
Fórmula molecular |
C14H26N4 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
N'-(5-ethyl-4-heptan-4-yl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C14H26N4/c1-5-8-11(9-6-2)13-12(7-3)17-18-14(13)16-10(4)15/h11H,5-9H2,1-4H3,(H3,15,16,17,18) |
Clave InChI |
RBCPOPCGPRFDDV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C1=C(NN=C1N=C(C)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


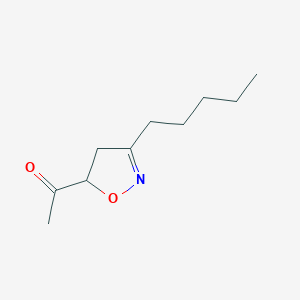
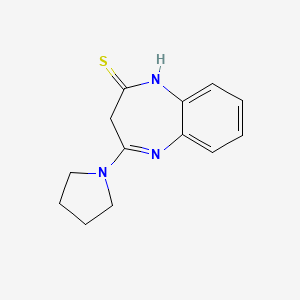
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
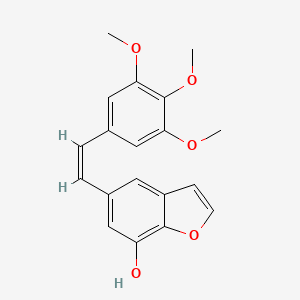
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)

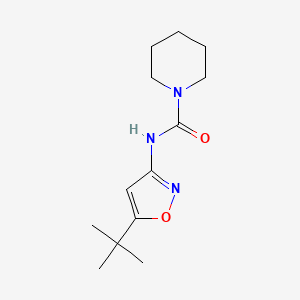
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
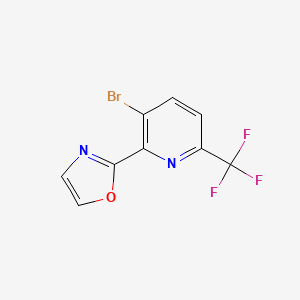
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)

